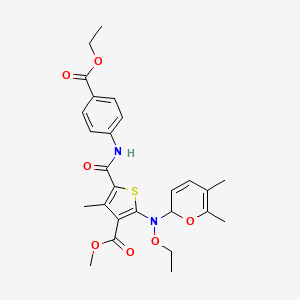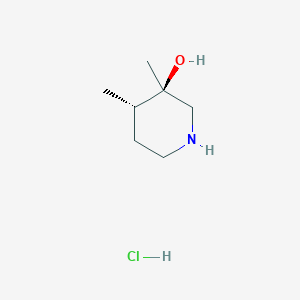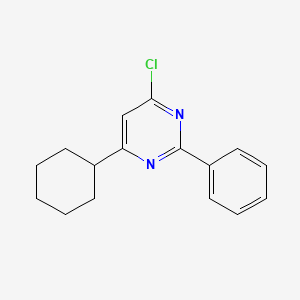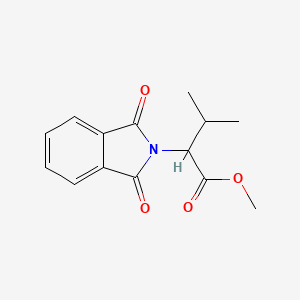
Methyl 2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoate is a complex organic compound characterized by the presence of an isoindolinone core.
准备方法
The synthesis of Methyl 2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoate can be achieved through several methods. One common approach involves the Krapcho decarboxylation reaction of the respective substituted dimethyl malonate derivative. This reaction is typically carried out under mild conditions using a combination of LiCl and water in DMSO at 130°C, resulting in good isolated yields . Another method involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold .
化学反应分析
Methyl 2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the ester group into carboxylic acid and alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学研究应用
Methyl 2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
作用机制
The mechanism of action of Methyl 2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoate involves its interaction with specific molecular targets and pathways. The isoindolinone core is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Methyl 2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoate can be compared with other similar compounds, such as:
Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate: This compound shares a similar isoindolinone core but differs in the ester group attached to the molecule.
Methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate: Another related compound with an acrylate group instead of a butanoate group.
The uniqueness of this compound lies in its specific structural features and the resulting chemical reactivity and applications.
属性
分子式 |
C14H15NO4 |
|---|---|
分子量 |
261.27 g/mol |
IUPAC 名称 |
methyl 2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoate |
InChI |
InChI=1S/C14H15NO4/c1-8(2)11(14(18)19-3)15-12(16)9-6-4-5-7-10(9)13(15)17/h4-8,11H,1-3H3 |
InChI 键 |
FMGSSBUHMCWNDB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(=O)OC)N1C(=O)C2=CC=CC=C2C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



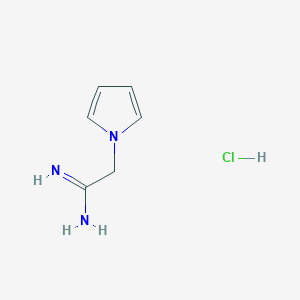



![2-Cyclohexyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B11784972.png)

![2-(4-(Benzyloxy)-5-bromo-2-methoxybenzyl)benzo[b]thiophene](/img/structure/B11784980.png)

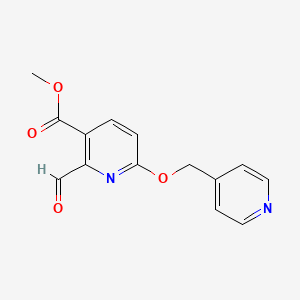
![O-(2-(5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethyl) methanesulfonothioate](/img/structure/B11785005.png)
